Propoxur Propoxur Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2024)
Propoxur is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It is functionally related to a methylcarbamic acid and a 2-isopropoxyphenol.
Propoxur is an insecticide used to control cockroaches, flies, mosquitoes, and lawn and turf insects. Acute (short-term) exposure of humans to propoxur by ingestion leads to cholinesterase inhibition of red blood cells, with mild cholinergic symptoms including blurred vision, nausea, vomiting, sweating, and tachycardia; however, the effects are transient. Chronic (long-term) inhalation exposure has resulted in depressed cholinesterase levels, headaches, vomiting, and nausea in humans. Chronic ingestion studies in animals have reported depressed cholinesterase levels, depressed body weight, effects to the liver and bladder, and a slight increase in neuropathy. No information is available on the reproductive, developmental, or carcinogenic effects of propoxur in humans. Mixed results are available from cancer studies of propoxur in animals. EPA has not classified propoxur for carcinogenicity.
Propoxur is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.
Propoxur can cause cancer according to The Environmental Protection Agency (EPA).
Propoxur is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
A carbamate insecticide.
Brand Name: Vulcanchem
CAS No.: 114-26-1
VCID: VC0540402
InChI: InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
SMILES: CC(C)OC1=CC=CC=C1OC(=O)NC
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Propoxur

CAS No.: 114-26-1

Cat. No.: VC0540402

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propoxur - 114-26-1

Specification

Description Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2024)
Propoxur is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It is functionally related to a methylcarbamic acid and a 2-isopropoxyphenol.
Propoxur is an insecticide used to control cockroaches, flies, mosquitoes, and lawn and turf insects. Acute (short-term) exposure of humans to propoxur by ingestion leads to cholinesterase inhibition of red blood cells, with mild cholinergic symptoms including blurred vision, nausea, vomiting, sweating, and tachycardia; however, the effects are transient. Chronic (long-term) inhalation exposure has resulted in depressed cholinesterase levels, headaches, vomiting, and nausea in humans. Chronic ingestion studies in animals have reported depressed cholinesterase levels, depressed body weight, effects to the liver and bladder, and a slight increase in neuropathy. No information is available on the reproductive, developmental, or carcinogenic effects of propoxur in humans. Mixed results are available from cancer studies of propoxur in animals. EPA has not classified propoxur for carcinogenicity.
Propoxur is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.
Propoxur can cause cancer according to The Environmental Protection Agency (EPA).
Propoxur is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
A carbamate insecticide.
CAS No. 114-26-1
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name (2-propan-2-yloxyphenyl) N-methylcarbamate
Standard InChI InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
Standard InChI Key ISRUGXGCCGIOQO-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC=C1OC(=O)NC
Canonical SMILES CC(C)OC1=CC=CC=C1OC(=O)NC
Appearance Solid powder
Boiling Point Decomposes (NIOSH, 2024)
Decomposes on distillation
decomposes
Decomposes
Colorform Minute crystals
White, crystalline powder
White to tan, crystalline solid
Flash Point greater than 300 °F (NIOSH, 2024)
>300 °F
Melting Point 187 to 197 °F (NIOSH, 2024)
87 °C
MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions
91 °C
187-197 °F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator